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Compound of Interest

Compound Name: Sandoz 58-035

Cat. No.: B1196694 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Sandoz 58-035, a

competitive inhibitor of Acyl Coenzyme A:cholesterol acyltransferase (ACAT), in the context of

ovarian granulosa cell function. The provided protocols and data are based on foundational

studies and are intended to guide further research into steroidogenesis and cholesterol

metabolism.

Introduction
Sandoz 58-035, chemically identified as 3-(decyldimethyl-silyl)N-[2-(4-methyl-phenyl)1-

phenylethyl propanamide, is a potent and specific competitive inhibitor of ACAT (also known as

sterol O-acyltransferase, SOAT).[1][2][3][4][5] ACAT is a crucial intracellular enzyme

responsible for the esterification of cholesterol, converting free cholesterol into cholesteryl

esters for storage in lipid droplets. In steroidogenic cells like ovarian granulosa cells, the

availability of free cholesterol is a rate-limiting step for the synthesis of steroid hormones, such

as progesterone. By inhibiting ACAT, Sandoz 58-035 prevents the storage of cholesterol,

thereby increasing the intracellular pool of free cholesterol available for steroidogenesis.

Mechanism of Action in Ovarian Granulosa Cells
In ovarian granulosa cells, steroidogenesis is a hormonally regulated process that relies on a

steady supply of cholesterol. Sandoz 58-035's primary mechanism of action is the inhibition of

ACAT, which leads to a redirection of intracellular cholesterol from storage towards steroid
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hormone production.[1][2][3] Studies in cultured swine granulosa cells have demonstrated that

under conditions of limited cholesterol availability, inhibiting cholesterol esterification with

Sandoz 58-035 significantly enhances progesterone biosynthesis.[1][2][3] This suggests that

the esterification pathway competes with the steroidogenic pathway for the available

cholesterol substrate.

Signaling Pathway: The Effect of Sandoz 58-035 on Progesterone Synthesis
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Caption: Mechanism of Sandoz 58-035 in granulosa cells.

Quantitative Data Summary
The following tables summarize the quantitative effects of Sandoz 58-035 on ACAT activity and

progesterone production in swine ovarian granulosa cells.

Table 1: Inhibition of ACAT Activity by Sandoz 58-035
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Parameter
Concentration
Range (µg/mL)

Level of Inhibition Cell System

ACAT Activity 0.1 - 3.5 ≥ 96%
Swine Ovarian

Microsomes[1][2][3]

Hormonally

Stimulated

Cholesterol

Esterification

Not specified ≥ 98%

Cultured Swine

Granulosa Cells[1][2]

[3]

Table 2: Effect of Sandoz 58-035 on Progesterone Production

Treatment Condition Duration
Effect on Progesterone
Production

Long-term (in limited serum) 2 - 6 days

2- to 10-fold amplification of

hormone-stimulated

production[1][2][3]

Acute 2 - 20 hours
No alteration in progesterone

biosynthesis[1][2]

Experimental Protocols
Protocol 1: Culture of Swine Ovarian Granulosa Cells
Objective: To establish primary cultures of granulosa cells from swine ovaries for subsequent

treatment with Sandoz 58-035.

Materials:

Swine ovaries

McCoy's 5a medium (or other suitable culture medium)

Fetal bovine serum (FBS)

Antibiotics (e.g., penicillin-streptomycin)
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Trypsin-EDTA

Collagenase

DNase I

Sterile phosphate-buffered saline (PBS)

Culture plates

Procedure:

Aseptically collect swine ovaries and transport them to the laboratory on ice.

Wash the ovaries multiple times with sterile PBS containing antibiotics.

Using a syringe, aspirate follicular fluid containing granulosa cells from medium-sized

follicles (3-5 mm).

Pool the follicular aspirates and centrifuge to pellet the cells.

Wash the cell pellet with culture medium to remove follicular fluid.

Treat the cells with a mild enzymatic digestion (e.g., collagenase and DNase I) to obtain a

single-cell suspension.

Determine cell viability and count using a hemocytometer and trypan blue exclusion.

Seed the cells in culture plates at a desired density in McCoy's 5a medium supplemented

with 10% FBS and antibiotics.

Incubate at 37°C in a humidified atmosphere of 5% CO2.

After 24-48 hours, wash the cells to remove non-adherent cells and replace the medium. For

experiments requiring limited serum, reduce the FBS concentration as needed.

Experimental Workflow: Granulosa Cell Culture and Treatment
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Caption: Workflow for granulosa cell experiments.

Protocol 2: Sandoz 58-035 Treatment of Cultured
Granulosa Cells
Objective: To treat cultured granulosa cells with Sandoz 58-035 to assess its impact on

steroidogenesis.
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Materials:

Cultured swine granulosa cells (from Protocol 1)

Sandoz 58-035 stock solution (dissolved in a suitable solvent like DMSO)

Culture medium with reduced or no serum

Hormones for stimulation (e.g., FSH, Estradiol, Insulin)

Procedure:

Prepare a stock solution of Sandoz 58-035 in DMSO.

Once the granulosa cells are established in culture, replace the medium with fresh medium

containing the desired concentration of serum (e.g., low serum or serum-free).

Prepare working solutions of Sandoz 58-035 by diluting the stock solution in the culture

medium to the final desired concentrations (e.g., 0.1 - 3.5 µg/mL).

Add the Sandoz 58-035-containing medium to the cells. Include a vehicle control (medium

with the same concentration of DMSO without the inhibitor).

For hormone stimulation, add the respective hormones to the culture medium along with

Sandoz 58-035.

Incubate the cells for the desired duration (e.g., 2-6 days for long-term studies).

At the end of the incubation period, collect the culture medium for progesterone analysis and

lyse the cells for protein or other downstream analyses.

Protocol 3: ACAT Activity Assay in Ovarian Microsomes
Objective: To measure the enzymatic activity of ACAT in ovarian microsomes and assess the

inhibitory effect of Sandoz 58-035.

Materials:

Swine ovarian tissue
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Homogenization buffer

Ultracentrifuge

[¹⁴C]Oleoyl-CoA (or other radiolabeled fatty acyl-CoA)

Bovine serum albumin (BSA)

Sandoz 58-035

Thin-layer chromatography (TLC) plates

Scintillation counter

Procedure:

Microsome Preparation:

Homogenize swine ovarian tissue in a cold homogenization buffer.

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the

microsomes.

Resuspend the microsomal pellet in an appropriate buffer.

ACAT Activity Assay:

Pre-incubate the microsomal protein with various concentrations of Sandoz 58-035 or

vehicle control.

Initiate the enzymatic reaction by adding the substrate, [¹⁴C]Oleoyl-CoA, and cholesterol

(usually complexed with BSA).

Incubate the reaction mixture at 37°C for a specific time.

Stop the reaction by adding a mixture of isopropanol and heptane.
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Extract the lipids into the heptane phase.

Separate the cholesteryl esters from other lipids using TLC.

Scrape the spots corresponding to cholesteryl esters from the TLC plate and quantify the

radioactivity using a scintillation counter.

Calculate the ACAT activity based on the amount of radiolabeled cholesteryl ester formed

and express it as a percentage of the control.

Protocol 4: Cholesterol Esterification Assay in Cultured
Granulosa Cells
Objective: To measure the rate of cholesterol esterification in intact granulosa cells and

determine the effect of Sandoz 58-035.

Materials:

Cultured swine granulosa cells

[³H]Oleic acid

Sandoz 58-035

Hormones for stimulation

Lipid extraction solvents (e.g., hexane/isopropanol)

TLC plates

Scintillation counter

Procedure:

Culture granulosa cells as described in Protocol 1.

Treat the cells with Sandoz 58-035 and/or hormones as described in Protocol 2.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b1196694?utm_src=pdf-body
https://www.benchchem.com/product/b1196694?utm_src=pdf-body
https://www.benchchem.com/product/b1196694?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1196694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


During the last few hours of the treatment period, add [³H]Oleic acid to the culture medium.

After the incubation with the radiolabel, wash the cells with cold PBS.

Lyse the cells and extract the total lipids using a suitable solvent system.

Separate the cholesteryl esters from other lipids by TLC.

Visualize the lipid spots (e.g., with iodine vapor).

Scrape the spots corresponding to cholesteryl esters and measure the incorporated

radioactivity by scintillation counting.

Normalize the results to the total protein content of the cell lysate.

Protocol 5: Progesterone Measurement by
Radioimmunoassay (RIA)
Objective: To quantify the amount of progesterone secreted into the culture medium by

granulosa cells.

Materials:

Culture medium collected from treated and control cells

Progesterone RIA kit (containing progesterone antibody, [³H]progesterone tracer, and

standards)

Charcoal-dextran solution

Scintillation counter

Procedure:

Collect the culture medium from the experimental wells at the end of the treatment period.

Set up the RIA according to the kit manufacturer's instructions. This typically involves:
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Pipetting standards, controls, and unknown samples (culture medium) into assay tubes.

Adding the progesterone antibody to each tube.

Adding the [³H]progesterone tracer to each tube.

Incubating the tubes to allow for competitive binding between the labeled and unlabeled

progesterone for the antibody.

Separate the antibody-bound progesterone from the free progesterone by adding a charcoal-

dextran solution and centrifuging. The charcoal binds the free progesterone.

Decant the supernatant (containing the antibody-bound [³H]progesterone) into scintillation

vials.

Add scintillation fluid and count the radioactivity.

Construct a standard curve by plotting the percentage of bound tracer against the

concentration of the progesterone standards.

Determine the progesterone concentration in the unknown samples by interpolating their

percentage of bound tracer on the standard curve.

Logical Relationship: Experimental Endpoints

Experimental Input Cellular Effects Measured Outputs
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Caption: Input, effects, and outputs of Sandoz 58-035 treatment.

***35 treatment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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